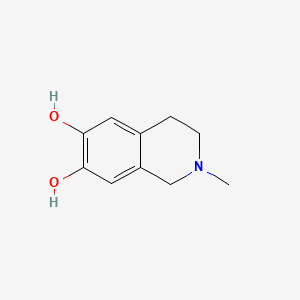

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a compound known for its presence in various bioactive molecules. This compound is structurally characterized by a tetrahydroisoquinoline core with hydroxyl groups at positions 6 and 7, and a methyl group at position 2. It is of significant interest due to its potential neuroprotective and neurotoxic properties, as well as its role in various biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The hydroxyl groups can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Enzymatic Oxidation by Monoamine Oxidase (MAO)

2-MDTIQ undergoes oxidative metabolism via monoamine oxidase (MAO), a key enzyme in neurotransmitter catabolism. This reaction is critical for its biological activity and potential neurotoxicity.

Table 1: MAO-Mediated Oxidation of 2-MDTIQ

| Substrate | Enzyme | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|

| 2-MDTIQ | MAO-A/MAO-B | In vitro assay, pH 7.4 | Oxidized metabolites | Dose-dependent metabolism observed; no oxidation of 1-MDTIQ (salsolinol) . |

-

Mechanism : MAO catalyzes the deamination of 2-MDTIQ, producing hydrogen peroxide (H₂O₂) and an iminium ion intermediate, which may further oxidize to neurotoxic isoquinolinium derivatives .

-

Selectivity : Unlike its positional isomer 1-MDTIQ, 2-MDTIQ is a substrate for MAO, suggesting structural specificity in enzymatic recognition .

Autoxidation to Isoquinolinium Derivatives

2-MDTIQ can undergo non-enzymatic autoxidation under physiological conditions, forming reactive intermediates implicated in dopaminergic neurodegeneration.

Table 2: Autoxidation Pathways of 2-MDTIQ

| Reaction Conditions | Products | Neurotoxic Potential |

|---|---|---|

| Aerobic, neutral pH | 1,2-Dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ⁺) | Induces oxidative stress and mitochondrial dysfunction . |

-

Mechanism : Autoxidation involves the generation of a radical intermediate, followed by two-electron oxidation to yield the isoquinolinium ion .

-

Biological Impact : DMDHIQ⁺ inhibits mitochondrial complex I, akin to the neurotoxin MPP⁺, and induces apoptosis in dopaminergic neurons .

Competitive Uptake by Dopamine Transporters

2-MDTIQ interacts with dopamine transporters (DAT), facilitating its accumulation in dopaminergic cells and potentiating toxicity.

Table 3: Uptake Kinetics in SH-SY5Y Neuroblastoma Cells

| Compound | (μM) | (pmol/min/mg protein) | Inhibition by Dopamine |

|---|---|---|---|

| (R)-1,2-DiMeDHTIQ | 102.6 ± 36.9 | 66.0 ± 2.8 | Competitive () |

-

Stereospecificity : Only the (R)-enantiomer of 1,2-dimethyl-THIQ derivatives is actively transported by DAT, highlighting chiral discrimination in uptake .

-

Implications : Selective uptake mechanisms explain the preferential toxicity of 2-MDTIQ derivatives to dopaminergic neurons .

Methylation and Metabolic Fate

While direct evidence for 2-MDTIQ methylation is limited, structural analogs like salsolinol undergo enzymatic N-methylation, suggesting potential parallel pathways.

Key Observations:

-

N-Methylation : Salsolinol (1-MDTIQ) is methylated by N-methyltransferases to form 1,2-dimethyl-THIQ, which is subsequently oxidized to DMDHIQ⁺ .

-

Hypothesis : 2-MDTIQ may similarly serve as a substrate for methyltransferases, yielding neurotoxic dimethylated species .

Synthetic Routes and Precursor Reactivity

Although not a direct reaction of 2-MDTIQ, its synthesis involves:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- IUPAC Name : 2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol

The compound features a tetrahydroisoquinoline structure with hydroxyl groups at positions 6 and 7 and a methyl group at position 2. Its unique structure contributes to its biological activities.

Neurotoxicity Studies

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline has been identified as an endogenous metabolite in both normal and parkinsonian human brains. Its structural analogs are known neurotoxins associated with Parkinson's disease. Research indicates that this compound may play a role in the pathophysiology of neurodegenerative diseases by acting as a neurotoxin itself or influencing neurotoxic pathways .

Biomarker Potential

The presence of this compound in cerebrospinal fluid (CSF) has been linked to Parkinson's disease. Studies have shown that it can serve as a potential biomarker for the disease, aiding in diagnosis and understanding disease progression .

Parkinson's Disease Treatment

Due to its relationship with dopamine metabolism and neurotoxicity, there is ongoing research into the therapeutic potential of this compound. It is being investigated for its ability to inhibit catechol-O-methyltransferase (COMT), which is crucial for dopamine metabolism. This inhibition could enhance the efficacy of dopaminergic therapies in treating Parkinson's disease .

Neuroprotective Effects

Research suggests that compounds similar to this compound may have neuroprotective effects against oxidative stress and neuroinflammation. These properties are being explored for their potential to mitigate neuronal damage in various neurodegenerative conditions .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on CSF composition in Parkinson's patients | Identified elevated levels of this compound | Proposed as a biomarker for Parkinson's disease |

| Neurotoxin uptake study using SH-SY5Y cells | Demonstrated selective uptake of the compound by dopamine transporters | Suggests potential for targeted therapies in dopamine-related disorders |

| COMT inhibition research | Found that the compound inhibits COMT activity | Indicates therapeutic potential in enhancing dopaminergic treatment efficacy |

Mécanisme D'action

The mechanism of action of 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopaminergic neurons in the central nervous system. It can modulate the activity of enzymes involved in dopamine metabolism, potentially exerting both neuroprotective and neurotoxic effects. The compound’s ability to scavenge reactive oxygen species and inhibit caspase activity contributes to its neuroprotective properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salsolinol: 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, known for its neurotoxic and neuroprotective properties.

Tetrahydroisoquinoline: The parent compound, widely studied for its presence in various bioactive molecules.

1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities.

Uniqueness

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as a neuroprotective and neurotoxic agent makes it a compound of significant interest in neurochemical research .

Activité Biologique

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (often referred to as 2-Methyl-norsalsolinol) is a compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities and implications in neuropharmacology, particularly in relation to neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Mass : 179.22 g/mol

- CAS Registry Number : 37491-98-8

- Melting Point : 221-222 °C

The structure of this compound features two hydroxyl groups at the 6 and 7 positions of the isoquinoline ring system, which may contribute to its biological properties.

Neuropharmacological Effects

-

Dopaminergic Activity :

- Research indicates that this compound can interact with dopamine systems. It has been identified as an endogenous amine in both normal and parkinsonian human brains . Its structural similarity to neurotoxins like MPTP suggests a potential role in dopamine metabolism and pathology related to Parkinson's disease.

- Neurotoxicity :

- Metabolic Pathways :

Pharmacological Studies

Several pharmacological studies have assessed the effects of this compound:

Case Studies

- Parkinson's Disease Context :

- Animal Models :

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11/h4-5,12-13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETXYFNVBDLWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63937-92-8 (hydrochloride) | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70190942 | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2(N)-Methyl-norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37491-98-8, 63937-92-8 | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLINE-6,7-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW3CZK8SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2(N)-Methyl-norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.